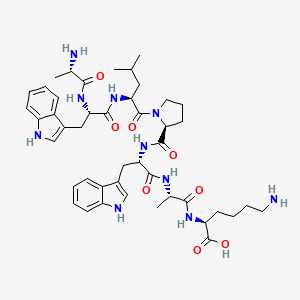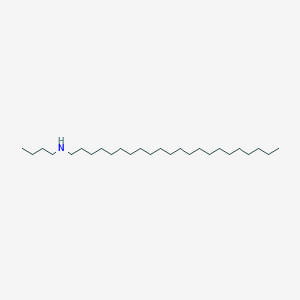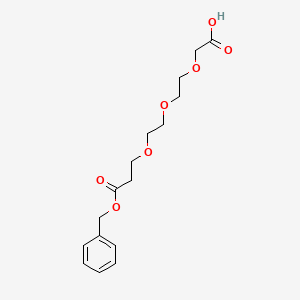![molecular formula C13H13FO3 B14196222 Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-22-6](/img/structure/B14196222.png)
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound characterized by the presence of an ethyl ester group, a fluorophenyl group, and a prop-2-yn-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetylene and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in ethanol for ester hydrolysis.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols and other derivatives.
Applications De Recherche Scientifique
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Fluorophenylacetylene: Shares the fluorophenyl and alkyne groups but lacks the ester linkage.
Uniqueness
Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
923026-22-6 |
|---|---|
Formule moléculaire |
C13H13FO3 |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-fluorophenyl)prop-2-ynoxy]acetate |
InChI |
InChI=1S/C13H13FO3/c1-2-17-13(15)10-16-9-3-4-11-5-7-12(14)8-6-11/h5-8H,2,9-10H2,1H3 |
Clé InChI |
NCDLLUKECMMPES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCC#CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


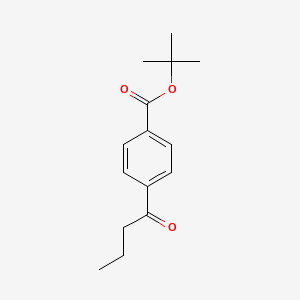
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
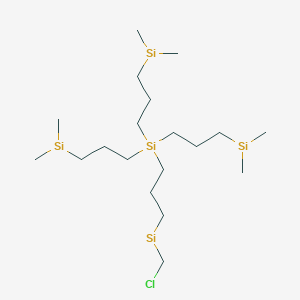
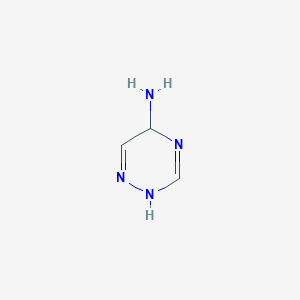
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
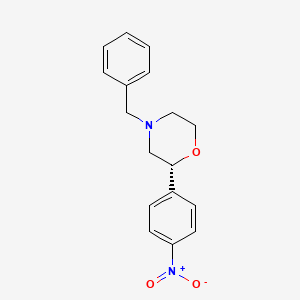
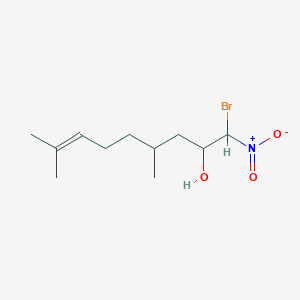
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
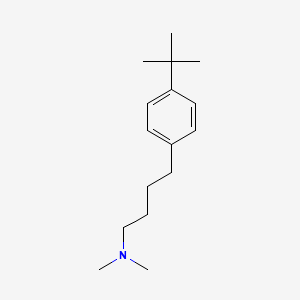
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
